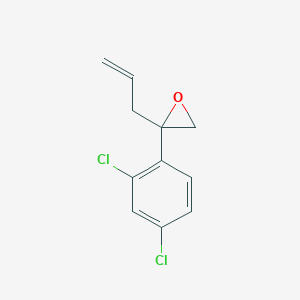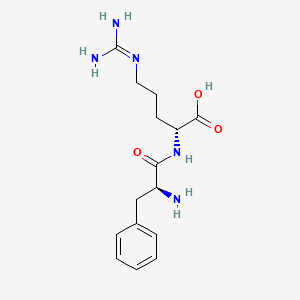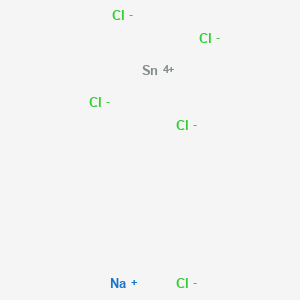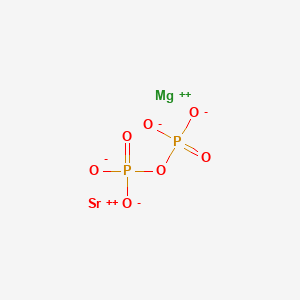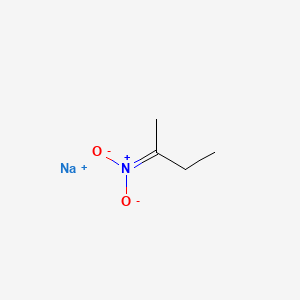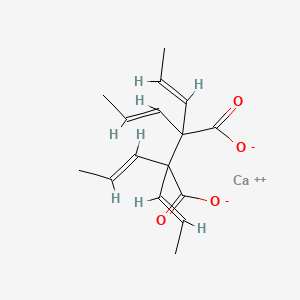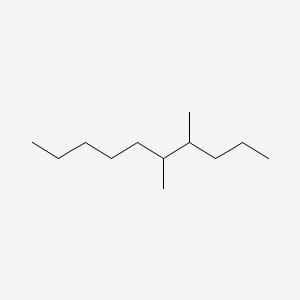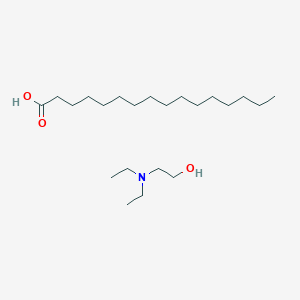
(2-Hydroxyethyl)ammonium pentadecyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)ammonium pentadecyl sulphate is an organic compound with the molecular formula C17H39NO5S. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents, emulsifiers, and dispersants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)ammonium pentadecyl sulphate typically involves the reaction of pentadecyl alcohol with sulfuric acid to form pentadecyl sulphate. This intermediate is then reacted with 2-aminoethanol to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through various techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Hydroxyethyl)ammonium pentadecyl sulphate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form alcohols and amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2-Hydroxyethyl)ammonium pentadecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)ammonium pentadecyl sulphate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and dispersion. This property is particularly useful in applications such as emulsification and dispersion of particles .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulphate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties but different ionic characteristics.
Triton X-100: A non-ionic surfactant with similar applications but different chemical structure.
Uniqueness: (2-Hydroxyethyl)ammonium pentadecyl sulphate is unique due to its specific combination of a long alkyl chain and an ammonium group, which provides distinct surfactant properties. Its ability to form stable emulsions and dispersions makes it particularly valuable in various industrial and research applications .
Propriétés
Numéro CAS |
94107-62-7 |
|---|---|
Formule moléculaire |
C17H39NO5S |
Poids moléculaire |
369.6 g/mol |
Nom IUPAC |
2-aminoethanol;pentadecyl hydrogen sulfate |
InChI |
InChI=1S/C15H32O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;3-1-2-4/h2-15H2,1H3,(H,16,17,18);4H,1-3H2 |
Clé InChI |
VBGKQAYNBGPGDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


